The bacteria can grow effectively in agro-industrial wastewaters, such as cheese whey wastewater (CWW), which can be used as an alternative substrate for replacing yeast-based media . This could minimize the cost of commercial media used for mass rearing and large-scale sterile insect technique applications .
Biomass production of Enterobacter sp. AA26 was carried out in bench-scale bioreactors to elucidate the biokinetic properties of the bacteria and its nutritional value . The bacteria showed psychrotolerant, halotolerant, and facultatively anaerobic characteristics with a broad pH range for growth .
The strain AA26 showed a specific oxygen uptake rate (SOUR) of 63.2±1.26 and 121±1.73 mg O2 g−1 VSS h−1, with yield coefficients in acetate and glucose being equal to 0.62±0.03 and 0.67±0.003 g biomass produced/g substrate consumed, respectively . The maximum specific growth rate (μ max) of strain AA26 grown in fill-and-draw bioreactors at 20°C and 35°C was 0.035 and 0.069 h−1, respectively .
Enterobacter sp. AA26 can be used as a probiotic supplement in the diet of the Mediterranean fruit fly (medfly) Ceratitis capitata, improving the productivity and accelerating the development of the VIENNA 8 genetic sexing strain (GSS), which is currently used in large scale operational sterile insect technique (SIT) programs worldwide .
The bacteria can be used as a protein source in medfly larval diet, replacing brewer’s yeast. This results in decreased immature stages mortality, accelerated immature development, increased pupal weight, and elongated survival under stress conditions .
The bacteria is incorporated into the larval diet in the form of inactive bacterial cells. The consumption of this bacteria-based diet results in a number of substantial beneficial effects on medfly biology .
The use of Enterobacter sp. AA26 in the diet resulted in no significant impact on adult sex ratio, females’ fecundity, adults’ flight ability and males’ mating competitiveness. It also showed that the absence of both yeast and Enterobacter sp. AA26 from the larval diet detrimentally affected the larval development, survival and elongated the immature developmental duration .
Enterobacter sp. AA26 has been studied for its potential in bioremediation. It has shown the ability to grow effectively in agro-industrial wastewaters .
The bacteria can be used for the treatment of agro-industrial wastewaters, such as cheese whey wastewater (CWW). This could provide a sustainable solution for waste management in the agro-industry .
The bacteria is grown in bench-scale bioreactors containing the wastewater. The growth and biokinetic properties of the bacteria are then studied to determine its effectiveness in wastewater treatment .
The strain AA26 showed a specific oxygen uptake rate (SOUR) of 63.2±1.26 and 121±1.73 mg O2 g−1 VSS h−1, with yield coefficients in acetate and glucose being equal to 0.62±0.03 and 0.67±0.003 g biomass produced/g substrate consumed, respectively . These results indicate the bacteria’s potential in bioremediation of agro-industrial wastewaters .
AA26-9 is a potent and broad-spectrum inhibitor of serine hydrolases, a class of enzymes that play critical roles in various biological processes, including metabolism and signal transduction. The compound has a molecular weight of 166.18 g/mol and a chemical formula of C₇H₁₀N₄O. It is particularly effective against a wide range of serine hydrolases, including peptidases, thioesterases, lipases, and phospholipases, making it a valuable tool in biochemical research and potential therapeutic applications .
AA26-9 primarily functions as an inhibitor by covalently modifying serine residues in the active sites of target enzymes. For instance, it has been shown to inhibit enzymes such as acylaminoacyl-peptide hydrolase and platelet-activating factor acetylhydrolase 2 through carbamoylation of the serine nucleophile (S114) in these enzymes . This modification disrupts the enzymatic activity, allowing researchers to study the role of these enzymes in various biological contexts.
The biological activity of AA26-9 is characterized by its ability to inhibit over one-third of the more than 40 identified serine hydrolases in T-cells. This broad-spectrum inhibition suggests that AA26-9 could be utilized to explore the functional roles of these enzymes in immune responses and other cellular processes . In vitro studies have demonstrated that AA26-9 can effectively inhibit various serine hydrolases, highlighting its potential as a research tool for dissecting enzyme functions and pathways.
AA26-9 can be synthesized using a click chemistry approach, which allows for the efficient formation of triazole ureas. This method involves reacting substituted alkynes with azidomethanol to form 4-substituted triazoles, followed by carbamoylation to yield the final product. The synthesis is typically performed in two steps and can be adapted to create a library of related compounds for further screening . The straightforward nature of this synthesis makes it accessible for laboratories focused on chemical biology.
AA26-9 has several applications in both research and potential therapeutic contexts:
Interaction studies involving AA26-9 have revealed its capacity to inhibit multiple serine hydrolases simultaneously. In competitive activity-based probe experiments, AA26-9 demonstrated significant inhibition of several enzyme targets when applied to mouse brain membrane proteomes. This indicates that AA26-9 not only interacts with specific enzymes but also has the potential to affect broader metabolic pathways by modulating multiple enzyme activities concurrently .
Several compounds share structural similarities or functional roles with AA26-9. Here are some notable examples:
AA26-9 is unique due to its broad-spectrum inhibition profile, making it suitable for diverse experimental applications. Its ability to target multiple subclasses of serine hydrolases distinguishes it from other inhibitors that may be more selective or less potent.